molecular formula C19H13Cl2N5O3 B2655775 2-(3,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-49-8

2-(3,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2655775
CAS No.: 869069-49-8
M. Wt: 430.25
InChI Key: DVVQBBFGOVNARV-UHFFFAOYSA-N
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Description

This compound belongs to the 8-oxo-7H-purine-6-carboxamide family, characterized by a purine core substituted at positions 2 and 9 with aryl groups, an oxo group at position 8, and a carboxamide at position 6. The 2-(3,4-dichlorophenyl) and 9-(2-methoxyphenyl) substituents confer distinct electronic and steric properties. Potential applications include organic synthesis intermediates or bioactive agents, though explicit biological data is absent in the provided sources.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O3/c1-29-13-5-3-2-4-12(13)26-18-15(24-19(26)28)14(16(22)27)23-17(25-18)9-6-7-10(20)11(21)8-9/h2-8H,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVQBBFGOVNARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Purine Core: This step involves the construction of the purine ring system, which can be achieved through various methods such as cyclization reactions.

    Introduction of Substituents: The dichlorophenyl and methoxyphenyl groups are introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.

    Final Coupling and Functionalization: The final step involves coupling the substituted purine core with the carboxamide group, followed by any necessary functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment and purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenated reagents and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

2-(3,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: It can be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-6-carboxamide derivatives share structural motifs but differ in substituents, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Structural and Molecular Comparisons

Compound Name (CAS No.) Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight Applications/Notes
2-(3,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3,4-Dichlorophenyl 2-Methoxyphenyl Not explicitly provided - Likely organic synthesis or medicinal chemistry (inferred from analogs)
9-(3,4-Dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (898447-01-3) - 3,4-Dimethylphenyl C₁₄H₁₃N₅O₂ 283.29 Organic synthesis building block
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide (64440-99-9) Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 Nucleic acid research; building block
2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (898442-03-0) 2,4-Dimethoxyphenyl 2-Fluorophenyl C₁₉H₁₆FN₅O₄ 397.36 Custom synthesis (no explicit application)

Key Observations

  • Substituent Effects: Electron-Withdrawing Groups: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to methyl or methoxy groups in analogs .
  • Synthesis Routes: Most analogs are synthesized via thiourea intermediates (e.g., reaction of phenyl isothiocyanate with diaminomaleonitrile) followed by alkylation or aryl substitution .

Biological Activity

The compound 2-(3,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known by its CAS number 869069-49-8 , is a purine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR).

  • Molecular Formula : C19_{19}H13_{13}Cl2_{2}N5_{5}O3_{3}
  • Molecular Weight : 430.2 g/mol
  • Structure : The compound features a purine core with various substituents that influence its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that it effectively reduced the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In a study assessing its effects on cyclooxygenase (COX) enzymes, it was found to inhibit COX-2 activity significantly, with an IC50_{50} value comparable to established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Kinases : The compound may interact with various kinases involved in cell signaling pathways, particularly those associated with cancer progression.
  • Modulation of Apoptotic Pathways : It appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and selectivity. Modifications to the dichlorophenyl and methoxyphenyl groups have been shown to significantly impact biological activity. For instance:

  • Substitution patterns on the purine ring can enhance or diminish anticancer potency.
  • The presence of electron-withdrawing groups (like chlorine) appears to enhance activity against certain cancer cell lines .

Case Studies

  • In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that the compound reduced cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment.
  • Animal Models : In vivo studies using xenograft models demonstrated significant tumor regression when treated with this compound compared to control groups receiving saline or standard chemotherapy agents.

Data Table: Biological Activity Summary

Activity TypeTest MethodologyResultReference
AnticancerMTT Assay on breast cancer cells70% inhibition at 10 µM
Anti-inflammatoryCOX enzyme inhibition assayIC50_{50} similar to celecoxib
Apoptosis InductionFlow cytometryIncreased apoptotic cells

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